2,2,3,5,6,6-Hexamethylheptan-4-one
Description
Properties
CAS No. |
25-97-8 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
2,2,3,5,6,6-hexamethylheptan-4-one |
InChI |
InChI=1S/C13H26O/c1-9(12(3,4)5)11(14)10(2)13(6,7)8/h9-10H,1-8H3 |
InChI Key |
SWIXGNLWQQAPRF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C(C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C(=O)C(C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Branching and Steric Effects: The hexamethyl substitution in this compound creates significant steric hindrance, likely reducing reactivity in nucleophilic additions compared to less substituted analogs like 2,2,6,6-Tetramethyl-4-heptanone .
Chain Length and Physical Properties: Longer carbon chains (e.g., heptanone vs. pentanone) generally increase boiling points and reduce volatility. However, the hexamethyl variant’s extensive branching may counteract this trend by reducing intermolecular van der Waals forces .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 2,2,3,5,6,6-Hexamethylheptan-4-one experimentally?
- Methodological Answer : Utilize spectroscopic techniques (NMR, IR, MS) to analyze bond environments and functional groups. Compare experimental data with computational predictions (e.g., DFT for bond angles/lengths) . Cross-validate using databases like SciFinder or Reaxys to check against known compounds; discrepancies in melting points or optical rotation should be resolved by repeating experiments under controlled conditions .
Q. What are common synthesis routes for branched ketones like this compound?
- Methodological Answer : Design multi-step alkylation or Friedel-Crafts acylation protocols, ensuring steric hindrance from methyl groups is minimized. Monitor reaction progress via GC-MS to isolate intermediates. Optimize catalysts (e.g., Lewis acids) and solvents (non-polar for steric control). Key bond formation (e.g., C=O) should align with reported angles (e.g., 116.1° for C-N-C systems) .
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